![molecular formula C13H20BNO4 B2586355 (4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid CAS No. 1310481-47-0](/img/structure/B2586355.png)

(4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

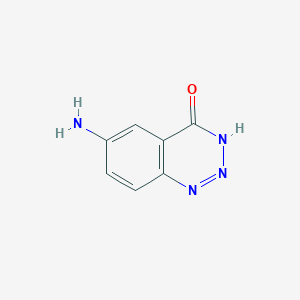

“(4-(2-[(Tert-butoxycarbonyl)amino]ethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1310481-47-0 . It has a molecular weight of 265.12 . The IUPAC name for this compound is 4-{2-[(tert-butoxycarbonyl)amino]ethyl}phenylboronic acid .

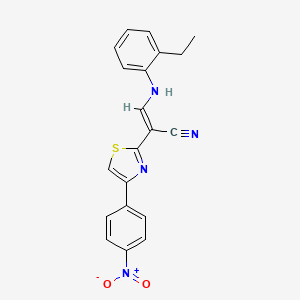

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.

Aplicaciones Científicas De Investigación

N-tert-Butoxycarbonylation of Amines

- This process is an environmentally benign method for N-tert-butoxycarbonylation of amines, using commercially available heteropoly acid H3PW12O40 as a catalyst. It's efficient for primary and secondary amines, with no significant side products observed. This is crucial for chemoselective synthesis in peptide synthesis, where N-Boc derivatives play a significant role (Heydari et al., 2007).

Inhibition of L-Aromatic Amino Acid Decarboxylase

- Compounds with the N-tert-butoxycarbonyl (Boc) group, such as (E)- and (Z)-2,3-methano-m-tyrosines, have shown potent inhibition of L-aromatic amino acid decarboxylase. This is important for understanding enzyme inhibition and potential therapeutic applications (Ahmad, Phillips & Stammer, 1992).

Synthesis and Characterization of BOC-Protected Derivatives

- Thio-1,3,4-oxadiazol-2-yl derivatives synthesized with Boc anhydride have applications in industrial chemistry. These compounds exhibit good thermal stability and potential for use in photoelectronic devices (Shafi, Rajesh & Senthilkumar, 2021).

BOC Deprotection Using Boron Trifluoride Etherate

- A mild and efficient procedure for removing the tert-butoxycarbonyl (BOC) group using boron trifluoride etherate has been developed, applicable to a variety of amines including amino acid derivatives (Evans et al., 1997).

- tert-Butoxycarbonyl chloride (BocCI) can be used to introduce the Boc group into hindered amino acids, suitable for large-scale Boc-amino acids preparations (Vorbrüggen, 2008).

Fast, Efficient Deprotection of the BOC Group

- A protocol using hydrogen chloride in anhydrous dioxane solution has been demonstrated for efficient and selective deprotection of Nalpha-Boc groups in the presence of tert-butyl esters and ethers (Han, Tamaki & Hruby, 2001).

Selective Deprotection of N-Boc Catalyzed by Silica Gel

- A novel method for the deprotection of N-Boc group using silica gel in refluxing toluene, offering a simple and convenient approach with high yields (Min, 2007).

Mecanismo De Acción

Target of Action

Boronic acids are generally known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence their function .

Biochemical Pathways

Boronic acids are often used in the synthesis of various organic compounds and can participate in a variety of chemical reactions .

Pharmacokinetics

The compound is known to be a solid at room temperature and is stored in an inert atmosphere at 2-8°c .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid. For instance, the compound is stored in an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, presence of other compounds, and specific conditions within the body can also influence its action .

Propiedades

IUPAC Name |

[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYILTVMRTVCDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CCNC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)acrylamide](/img/structure/B2586274.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B2586276.png)

![5-Methyl-3-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2586279.png)

![[3-(2-Fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-pyridin-3-ylmethanone](/img/structure/B2586280.png)

![Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2586283.png)

![5-[4-(1,3-Dioxoisoindol-2-yl)butyl-ethylamino]-2-methylisoindole-1,3-dione](/img/structure/B2586293.png)

![N-cycloheptyl-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586295.png)